Cas no 827042-56-8 (1H-Benzimidazole, 2-(trichloromethyl)-4,6-bis(trifluoromethyl)-)

1H-Benzimidazole, 2-(trichloromethyl)-4,6-bis(trifluoromethyl)- structure
827042-56-8 structure
Product Name:1H-Benzimidazole, 2-(trichloromethyl)-4,6-bis(trifluoromethyl)-
CAS No:827042-56-8
MF:C10H3Cl3F6N2
MW:371.493640184402
CID:685870
PubChem ID:71417719
Update Time:2025-04-19

1H-Benzimidazole, 2-(trichloromethyl)-4,6-bis(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole, 2-(trichloromethyl)-4,6-bis(trifluoromethyl)-
    • 2-(trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole
    • DTXSID40837054
    • 827042-56-8
    • Inchi: 1S/C10H3Cl3F6N2/c11-8(12,13)7-20-5-2-3(9(14,15)16)1-4(6(5)21-7)10(17,18)19/h1-2H,(H,20,21)
    • InChI Key: OHVSFRKUNPGVHB-UHFFFAOYSA-N
    • SMILES: ClC(C1=NC2C(C(F)(F)F)=CC(C(F)(F)F)=CC=2N1)(Cl)Cl

Computed Properties

  • Exact Mass: 369.926600g/mol
  • Monoisotopic Mass: 369.926600g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 0
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 28.7Ų
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